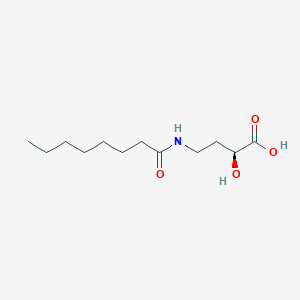

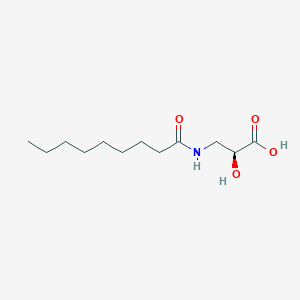

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid, also known as N-nonanoyl-L-homoserine lactone (N-C9-HSL), is a small signaling molecule that plays a crucial role in bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior based on the density of their population. N-C9-HSL is produced by gram-negative bacteria such as Pseudomonas aeruginosa and is involved in regulating various physiological processes, including virulence, biofilm formation, and antibiotic resistance.

Mechanism of Action

N-C9-HSL exerts its effects by binding to specific receptors on the surface of bacterial cells. This binding triggers a signaling cascade that leads to changes in gene expression and physiological processes. In Pseudomonas aeruginosa, N-C9-HSL binds to the LasR receptor, which activates the expression of various virulence factors and biofilm-related genes.

Biochemical and Physiological Effects

N-C9-HSL has been shown to have several biochemical and physiological effects on bacterial cells. These include the regulation of gene expression, the modulation of bacterial motility, and the control of biofilm formation. In addition, N-C9-HSL has been shown to play a role in antibiotic resistance, as it can induce the expression of efflux pumps that remove antibiotics from the bacterial cell.

Advantages and Limitations for Lab Experiments

One advantage of using N-C9-HSL in lab experiments is its specificity for gram-negative bacteria. This allows researchers to target specific bacterial populations and study their behavior in response to quorum sensing signals. However, one limitation of using N-C9-HSL is its variability in production between bacterial strains. This can make it difficult to obtain consistent results across different experiments.

Future Directions

There are several future directions for research on N-C9-HSL and its applications. One area of interest is the development of novel antibacterial agents that target quorum sensing pathways. Another area of interest is the use of N-C9-HSL in the control of bacterial biofilms, which are notoriously difficult to eradicate using traditional antibiotics. Additionally, further research is needed to understand the role of N-C9-HSL in antibiotic resistance and its potential as a target for new antibiotics.

Synthesis Methods

The synthesis of N-C9-HSL can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to produce the molecule, while microbial fermentation involves the use of bacteria to produce the molecule naturally. One common method of chemical synthesis involves the reaction of L-homoserine lactone with nonanoic acid in the presence of a catalyst.

Scientific Research Applications

N-C9-HSL has been extensively studied for its role in bacterial quorum sensing and its potential applications in biotechnology and medicine. One significant application of N-C9-HSL is in the development of novel antibacterial agents. By disrupting quorum sensing, it is possible to prevent bacteria from coordinating their behavior and inhibit their growth and virulence. N-C9-HSL has also been studied for its potential use in biofilm control, as it is involved in regulating the formation and maintenance of bacterial biofilms.

properties

IUPAC Name |

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-11(15)13-9-10(14)12(16)17/h10,14H,2-9H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHBZHRYLCECDB-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)NC[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-hydroxy-3-(nonanoylamino)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)

![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)

![4-bromo-2-[[(2S)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B6635417.png)

![(2R)-4-amino-2-[(4-bromo-2-chlorobenzoyl)amino]-4-oxobutanoic acid](/img/structure/B6635425.png)

![(2S)-2-hydroxy-4-[(4-iodobenzoyl)amino]butanoic acid](/img/structure/B6635436.png)

![(2S)-2-hydroxy-4-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635441.png)